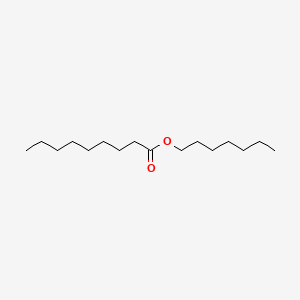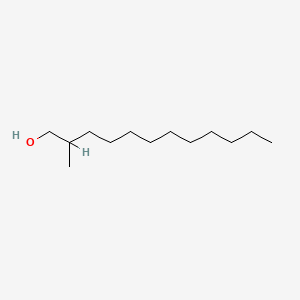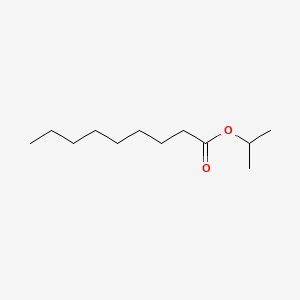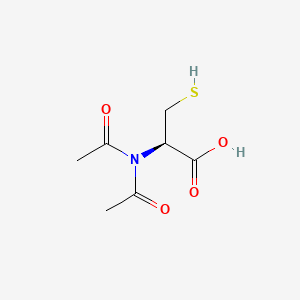![molecular formula C8H9ClO2 B1606039 2-Chlorobicyclo[2.2.1]hept-5-ene-2-carboxylic acid CAS No. 89683-47-6](/img/structure/B1606039.png)
2-Chlorobicyclo[2.2.1]hept-5-ene-2-carboxylic acid
Overview
Description
2-Chlorobicyclo[2.2.1]hept-5-ene-2-carboxylic acid is a bicyclic compound featuring a chlorine atom and a carboxylic acid group. This compound is part of the bicyclo[2.2.1]heptane family, which is known for its unique structural motif found in both natural and synthetic compounds . The bicyclo[2.2.1]heptane system is notable for its rigidity and the presence of multiple reactive sites, making it a valuable scaffold in organic synthesis and various applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Chlorobicyclo[2.2.1]hept-5-ene-2-carboxylic acid typically involves the chlorination of bicyclo[2.2.1]hept-5-ene-2-carboxylic acid. This can be achieved through the reaction of bicyclo[2.2.1]hept-5-ene-2-carboxylic acid with thionyl chloride or phosphorus pentachloride under controlled conditions . The reaction is usually carried out in an inert solvent such as dichloromethane or chloroform, and the temperature is maintained at a low level to prevent side reactions.
Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reagent concentration are crucial for large-scale synthesis.
Chemical Reactions Analysis
Types of Reactions: 2-Chlorobicyclo[2.2.1]hept-5-ene-2-carboxylic acid undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted with other nucleophiles such as hydroxide, amines, or thiols.
Oxidation Reactions: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction Reactions: Reduction of the carboxylic acid group can yield alcohols or alkanes.
Common Reagents and Conditions:
Substitution: Sodium hydroxide or potassium hydroxide in aqueous or alcoholic solutions.
Oxidation: Potassium permanganate or chromium trioxide in acidic or basic media.
Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.
Major Products:
Substitution: Formation of 2-hydroxybicyclo[2.2.1]hept-5-ene-2-carboxylic acid.
Oxidation: Formation of 2-chlorobicyclo[2.2.1]hept-5-ene-2-one.
Reduction: Formation of 2-chlorobicyclo[2.2.1]hept-5-ene-2-methanol.
Scientific Research Applications
2-Chlorobicyclo[2.2.1]hept-5-ene-2-carboxylic acid has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of complex molecules.
Biology: Investigated for its potential as a ligand in biochemical assays and enzyme studies.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Mechanism of Action
The mechanism of action of 2-Chlorobicyclo[2.2.1]hept-5-ene-2-carboxylic acid involves its interaction with various molecular targets. The chlorine atom and carboxylic acid group provide reactive sites for binding to enzymes and receptors. The compound can act as an inhibitor or activator of specific biochemical pathways, depending on the nature of the target molecule. The bicyclic structure also contributes to its stability and specificity in binding interactions .
Comparison with Similar Compounds
Bicyclo[2.2.1]hept-5-ene-2-carboxylic acid: Lacks the chlorine atom, making it less reactive in substitution reactions.
2-Chlorobicyclo[2.2.1]heptane-2-carboxylic acid: Saturated analog with different reactivity and stability.
2-Chlorobicyclo[2.2.1]hept-5-ene-2-carbonitrile: Contains a nitrile group instead of a carboxylic acid, leading to different chemical properties and applications.
Uniqueness: 2-Chlorobicyclo[2.2.1]hept-5-ene-2-carboxylic acid is unique due to the presence of both a chlorine atom and a carboxylic acid group on a rigid bicyclic framework. This combination of functional groups and structural features provides a versatile platform for various chemical transformations and applications in research and industry.
Properties
IUPAC Name |
2-chlorobicyclo[2.2.1]hept-5-ene-2-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9ClO2/c9-8(7(10)11)4-5-1-2-6(8)3-5/h1-2,5-6H,3-4H2,(H,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BVPVSEUOWYGHBO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2CC(C1C=C2)(C(=O)O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9ClO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20304815 | |
| Record name | 2-Chlorobicyclo[2.2.1]hept-5-ene-2-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20304815 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
172.61 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
89683-47-6 | |
| Record name | NSC167973 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=167973 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 2-Chlorobicyclo[2.2.1]hept-5-ene-2-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20304815 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.







![2-Propanol, 1-[1-methyl-2-(2-propenyloxy)ethoxy]-](/img/structure/B1605964.png)








